molecular formula C11H21N3O2 B1458147 4-cyclohexyl-N'-hydroxymorpholine-2-carboximidamide CAS No. 1461726-94-2

4-cyclohexyl-N'-hydroxymorpholine-2-carboximidamide

Cat. No. B1458147
CAS RN: 1461726-94-2
M. Wt: 227.3 g/mol
InChI Key: GFXRNQYZWLIYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclohexyl-N'-hydroxymorpholine-2-carboximidamide (4CHNHC) is an organic compound with a molecular formula of C11H19NO4. It is an important member of the morpholine family of compounds, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. 4CHNHC is also used in the synthesis of drugs, such as anti-nausea drugs and anti-inflammatory drugs. It is a versatile compound that can be used in a variety of applications.

Scientific Research Applications

Catalytic Oxidation and Chemical Synthesis

One of the primary applications of similar compounds involves catalytic oxidation processes, which are crucial in the chemical industry for the production of various intermediates. For example, the controlled oxidation of cyclohexene, a related compound, can lead to a mixture of products with different oxidation states, showcasing the synthetic value of such processes in creating valuable chemical intermediates (Cao et al., 2018). This application is essential for synthesizing intermediates used broadly in industrial chemistry, highlighting a potential area where 4-cyclohexyl-N'-hydroxymorpholine-2-carboximidamide could find utility.

Biocatalyst Inhibition

The interaction with microbial systems represents another area of application. Compounds with carboxylic acid functionalities, similar to the one implied in the compound of interest, have shown to inhibit microbial activity at certain concentrations. Understanding these effects is crucial for metabolic engineering strategies aimed at increasing microbial robustness, relevant in the production of biorenewable chemicals (Jarboe et al., 2013). This knowledge could guide the design of this compound as a microbial growth regulator or as a study compound in microbial resistance research.

Environmental Remediation

Research into the sorption of various compounds onto graphene oxide-based materials points to the environmental remediation potential of related chemical structures. The unique physicochemical properties of these materials make them suitable for capturing radionuclides from aqueous systems (Yu et al., 2015). While not directly related, the research underscores the importance of understanding the interaction between chemical compounds and advanced material surfaces, suggesting a possible area of application for the compound in environmental cleanup efforts.

Corrosion Inhibition

The use of carbohydrate polymers and their derivatives for corrosion inhibition on metal substrates has been well-documented (Umoren & Eduok, 2016). This indicates the potential for similar compounds to act as corrosion inhibitors, suggesting an application for this compound in protecting metal surfaces, especially in harsh industrial environments.

properties

IUPAC Name

4-cyclohexyl-N'-hydroxymorpholine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c12-11(13-15)10-8-14(6-7-16-10)9-4-2-1-3-5-9/h9-10,15H,1-8H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXRNQYZWLIYKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCOC(C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2CCOC(C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901217354
Record name 2-Morpholinecarboximidamide, 4-cyclohexyl-N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1461726-94-2
Record name 2-Morpholinecarboximidamide, 4-cyclohexyl-N-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461726-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Morpholinecarboximidamide, 4-cyclohexyl-N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-cyclohexyl-N'-hydroxymorpholine-2-carboximidamide
Reactant of Route 2
Reactant of Route 2
4-cyclohexyl-N'-hydroxymorpholine-2-carboximidamide
Reactant of Route 3
Reactant of Route 3
4-cyclohexyl-N'-hydroxymorpholine-2-carboximidamide
Reactant of Route 4
Reactant of Route 4
4-cyclohexyl-N'-hydroxymorpholine-2-carboximidamide
Reactant of Route 5
4-cyclohexyl-N'-hydroxymorpholine-2-carboximidamide
Reactant of Route 6
4-cyclohexyl-N'-hydroxymorpholine-2-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.